

physical and chemical characteristics of 4-Hydroxy-2-nitropyridine

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Compound of Interest

Compound Name: 2-Nitropyridin-4-ol

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An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydroxy-2-nitropyridine

Introduction

Within the landscape of pharmaceutical and materials science, heterocyclic compounds serve as foundational scaffolds for designing novel molecules with tailored functions. Among these, the hydroxypyridine family is of particular interest to researchers and drug development professionals. These compounds are versatile intermediates, leveraging the distinct electronic properties of the electron-withdrawing nitro group and the electron-donating hydroxyl group to facilitate a wide range of synthetic transformations.[\[1\]](#)[\[2\]](#)

This guide provides a comprehensive technical overview of 4-Hydroxy-2-nitropyridine, a specific isomer within this important class. While published data for this particular compound is less abundant than for its isomers, such as 4-hydroxy-3-nitropyridine and 3-hydroxy-2-nitropyridine, this document will synthesize available information, established chemical principles, and comparative data to construct a robust and predictive profile. We will delve into its structural and physicochemical properties, plausible synthetic strategies, predicted spectroscopic signatures, and its potential applications, providing a crucial resource for scientists working with this molecular framework.

A critical aspect of hydroxypyridine chemistry is the existence of tautomerism. 4-Hydroxypyridine exists in equilibrium with its pyridone form, 4-pyridone (or pyridin-4-one). This equilibrium is influenced by the solvent and the presence of other substituents. For 4-Hydroxy-

2-nitropyridine, this means it co-exists with its tautomer, 2-Nitro-1H-pyridin-4-one. This behavior is fundamental to its reactivity and spectroscopic characterization.

Caption: Tautomeric equilibrium of 4-Hydroxy-2-nitropyridine.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. While experimental data for 4-Hydroxy-2-nitropyridine is sparse, we can define its basic molecular characteristics and predict its properties based on well-documented isomers.

Molecular Identity:

- Molecular Formula: C₅H₄N₂O₃[\[3\]](#)
- Molecular Weight: 140.10 g/mol [\[3\]](#)
- CAS Number: While a specific CAS number is not widely cited, related isomers have unique identifiers (e.g., 15128-82-2 for the 3-hydroxy-2-nitro isomer).[\[4\]](#)

Comparative Physicochemical Data of Isomers:

To estimate the properties of 4-Hydroxy-2-nitropyridine, a comparative analysis of its isomers is invaluable. The position of the functional groups significantly influences intermolecular forces, crystal packing, and solubility, which in turn dictates properties like melting point.

Property	4-Hydroxy-3-nitropyridine	3-Hydroxy-2-nitropyridine	2-Hydroxy-4-nitropyridine	4-Hydroxy-2-nitropyridine (Predicted)
Appearance	Yellow crystalline powder[2]	Yellow crystalline powder[4]	Yellow Crystalline Powder	Yellow crystalline solid
Melting Point	285 °C (dec.)[5]	69-71 °C[4]	236 °C[3]	200-240 °C
Solubility	Soluble in DMSO, Methanol	Slightly soluble in DMSO and Methanol (heated)[4]	Soluble in polar organic solvents	Expected to be slightly soluble in water and soluble in polar organic solvents like DMSO and DMF.[6]
pKa (Predicted)	-	0.31 ± 0.22[4]	-	0.5 - 1.5

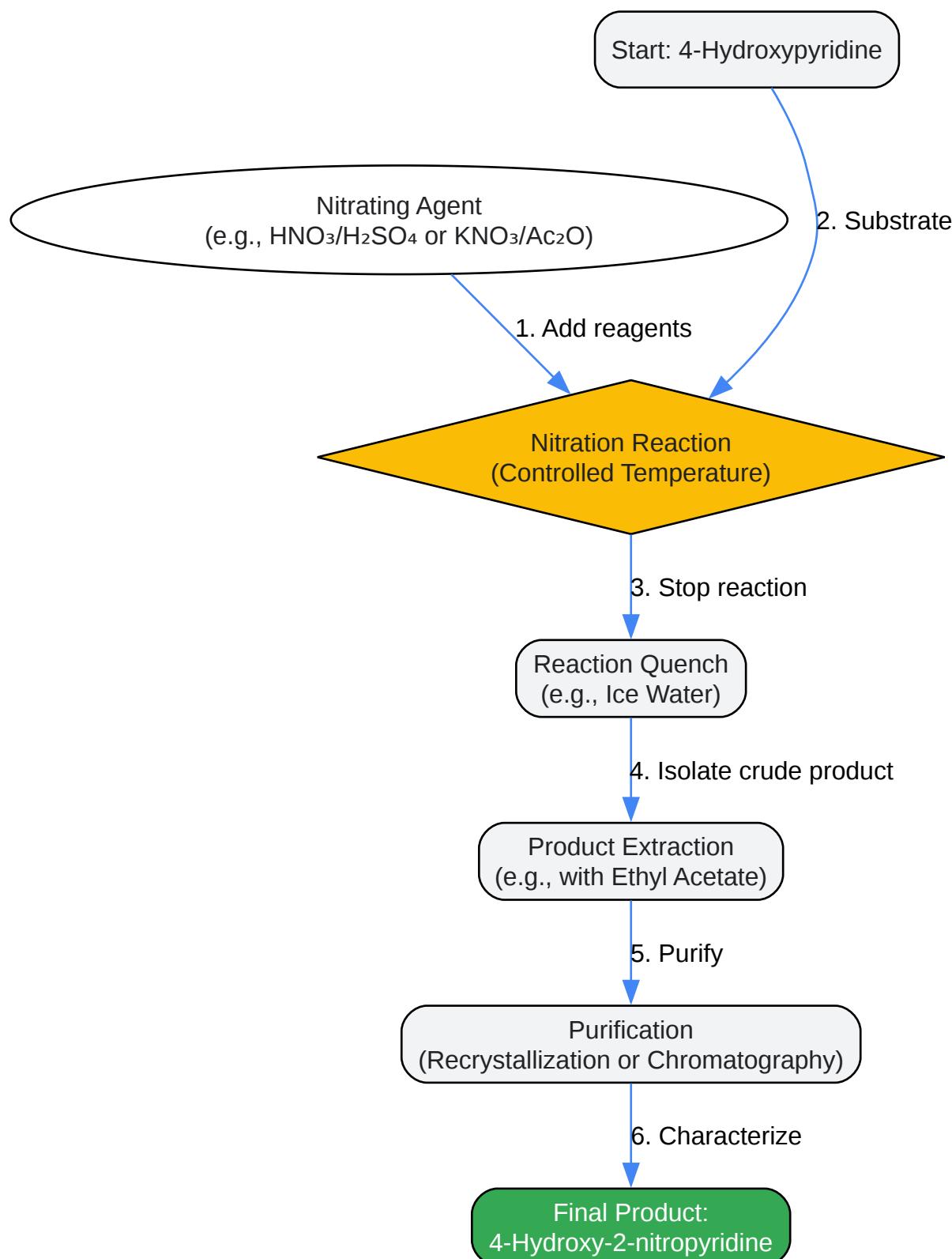
Rationale for Predictions: The predicted melting point for 4-Hydroxy-2-nitropyridine is estimated to be high, likely over 200 °C, similar to the 2,4- and 4,3- isomers. The lower melting point of the 3,2-isomer is an outlier, potentially due to different crystal packing or intramolecular hydrogen bonding. The pKa is predicted to be low (highly acidic) due to the strong electron-withdrawing effect of the nitro group at the ortho position relative to the nitrogen, which stabilizes the conjugate base.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of hydroxynitropyridines typically involves the nitration of a hydroxypyridine precursor.[7][8] For 4-Hydroxy-2-nitropyridine, a plausible route would be the direct nitration of 4-hydroxypyridine. However, this reaction is known to have regioselectivity challenges, with the 3-position being the kinetically favored site for electrophilic substitution, yielding 4-hydroxy-3-nitropyridine.[8]

Achieving substitution at the 2-position would likely require a more nuanced strategy, potentially involving a blocking group or starting from a pre-functionalized pyridine ring, such as 4-nitropyridine-N-oxide, followed by chemical manipulation.^{[9][10]} A generalized workflow for a laboratory-scale synthesis via nitration is presented below.

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Caption: Generalized workflow for the synthesis of hydroxynitropyridines.

Experimental Protocol: General Nitration of Hydroxypyridine

This protocol is adapted from a known synthesis of a hydroxynitropyridine isomer and serves as a representative starting point for experimental design.[\[7\]](#)

- **Setup:** To a 250 mL three-necked flask equipped with a magnetic stirrer and thermometer, add the starting material, 3-hydroxypyridine (10g), followed by ethyl acetate (80 mL).[\[7\]](#)
- **Reagents:** Add potassium nitrate (KNO_3 , 4.2g) and acetic anhydride (21 mL) to the flask.[\[7\]](#)
- **Reaction:** Heat the mixture to 45°C with stirring. The reaction progress should be monitored using Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Filter the solution and neutralize the filtrate with a saturated sodium hydroxide (NaOH) solution.
- **Extraction:** Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts.
- **Purification:** Decolorize the extract with activated carbon, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of potassium nitrate and acetic anhydride is a milder alternative to the potent mixed acid ($\text{HNO}_3/\text{H}_2\text{SO}_4$) method, reducing the risk of over-nitration or degradation of the starting material. Ethyl acetate is chosen as a solvent for its ability to dissolve the reactants and its ease of removal during the workup phase.

Reactivity Profile

The reactivity of 4-Hydroxy-2-nitropyridine is governed by the interplay of its functional groups on the pyridine ring.

- **Pyridine Ring:** Inherently electron-deficient, making it resistant to electrophilic aromatic substitution and susceptible to nucleophilic attack.

- Nitro Group (-NO₂): A powerful electron-withdrawing group that further deactivates the ring towards electrophiles, particularly at the positions ortho and para to it. It also activates the ring for nucleophilic aromatic substitution, making the positions it occupies potential sites for displacement.
- Hydroxyl Group (-OH): An electron-donating group that activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 3 and 5).

This combination makes the molecule a unique substrate. The nitro group can be readily reduced to an amino group, a common strategy in drug development to introduce a new vector for molecular elaboration. The hydroxyl group can be alkylated or acylated to modify solubility and pharmacokinetic properties.

Spectroscopic Characterization (Predicted)

Spectroscopy is the cornerstone of molecular characterization.^[11] While an experimental spectrum for 4-Hydroxy-2-nitropyridine is not readily available, we can predict its key features based on established principles and data from analogous structures.^{[12][13]}

Predicted Spectroscopic Data

Technique	Predicted Features	Rationale
¹ H NMR	δ 7.0-7.2 ppm (d, 1H): Proton at C5 δ 7.8-8.0 ppm (d, 1H): Proton at C3 δ 8.5-8.7 ppm (s, 1H): Proton at C6 δ 11-13 ppm (br s, 1H): Hydroxyl proton	Protons adjacent to the electron-donating -OH group (C3, C5) will be more shielded (lower ppm) than the proton adjacent to the electron-withdrawing -NO ₂ group (C6). The hydroxyl proton is typically broad and downfield. Splitting patterns (d=doublet, s=singlet) arise from coupling with adjacent protons.
¹³ C NMR	δ 110-165 ppm: 5 distinct signals for the ring carbons.	The carbon bearing the -OH group (C4) and the carbon bearing the -NO ₂ group (C2) will be significantly shifted downfield. The other carbons will appear in the typical aromatic region.
FT-IR (cm ⁻¹)	~3400 (broad): O-H stretch ~3100: Aromatic C-H stretch ~1620: C=C/C=N ring stretch ~1550 & ~1350: Asymmetric & Symmetric N-O stretch of the nitro group	These frequencies are characteristic of the functional groups present in the molecule. The broadness of the O-H stretch is indicative of hydrogen bonding. [12] The two strong bands for the N-O stretch are a definitive signature of a nitro compound.
UV-Vis	λ_{max} ~280-350 nm	The conjugated π -system of the pyridine ring, extended by the nitro and hydroxyl groups, will result in strong UV absorption. The exact maximum will be solvent-dependent. [12]

Protocol: Acquiring NMR Spectra

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for hydroxypyridines due to better solubility.
- Instrument Setup: Place the sample in the NMR spectrometer. Acquire a standard proton (¹H) spectrum.
- Data Processing: Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[12] Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce proton connectivity.
- ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe the chemical shifts of the carbon atoms.

Applications in Research and Drug Development

4-Hydroxy-2-nitropyridine, like its isomers, is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its value lies in its pre-functionalized scaffold, which allows for efficient and strategic molecular elaboration.[14][15]

- Intermediate for API Synthesis: The dual functionality allows for sequential or orthogonal chemical modifications. For instance, the nitro group can be reduced to an amine, which can then be converted into an amide, sulfonamide, or other functional groups common in drug molecules.[16]
- Scaffold for Kinase Inhibitors: The pyridine ring is a common core structure in many kinase inhibitors used in oncology. The hydroxyl and nitro/amino groups provide key hydrogen bonding points for interaction with the enzyme's active site.[6]
- Agrochemicals and Materials Science: Beyond pharmaceuticals, these compounds are used in the development of novel agrochemicals and specialized dyes, where the chromophoric properties of the nitropyridine ring are exploited.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Hydroxy-2-nitropyridine is not widely available, the hazard profile can be inferred from its isomers.[\[17\]](#)[\[18\]](#)

- Hazards: Compounds in this class are typically classified as irritants.[\[4\]](#)
 - Causes skin irritation (H315).[\[3\]](#)
 - Causes serious eye irritation (H319).[\[3\]](#)
 - May cause respiratory irritation (H335).[\[3\]](#)
- Precautionary Measures:
 - Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[\[17\]](#)
 - Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[\[18\]](#)
 - Handling: Avoid breathing dust. Wash hands thoroughly after handling.[\[17\]](#)
 - Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[\[4\]](#)

Conclusion

4-Hydroxy-2-nitropyridine represents a valuable, though less-studied, member of the hydroxynitropyridine family. Its predicted physicochemical properties—high melting point, acidic nature, and solubility in polar organic solvents—combined with a versatile reactivity profile, make it a compelling building block for synthetic chemists. The presence of strategically placed hydroxyl and nitro groups on an electron-deficient pyridine core offers multiple avenues for chemical modification, positioning it as a potent intermediate for the synthesis of complex molecules in drug discovery and materials science. This guide provides a foundational understanding and a predictive framework to enable researchers to confidently incorporate this compound into their synthetic programs.

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